molecular formula C15H20N2O2 B8752447 3-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one

3-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one

Cat. No.: B8752447
M. Wt: 260.33 g/mol
InChI Key: NRBSCEJIZYRBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dimethylamino-4’-morpholinoacrylophenone is an organic compound known for its unique chemical structure and properties. It is widely used in various fields of scientific research and industrial applications due to its reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylamino-4’-morpholinoacrylophenone typically involves the reaction of dimethylamino compounds with morpholino derivatives under controlled conditions. One common method includes the use of lead acetate as a catalyst in a solvent-free environment to facilitate the amidation reaction between esters and dimethylamino compounds .

Industrial Production Methods

Industrial production of 3-Dimethylamino-4’-morpholinoacrylophenone often employs large-scale amidation processes, utilizing efficient catalytic systems to ensure high yields and purity. The use of esters instead of carboxylic acids as reactants allows for milder reaction conditions and higher quality products .

Chemical Reactions Analysis

Types of Reactions

3-Dimethylamino-4’-morpholinoacrylophenone undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

3-Dimethylamino-4’-morpholinoacrylophenone has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Dimethylamino-4’-morpholinoacrylophenone involves its interaction with specific molecular targets and pathways. It often acts as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. The exact pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Dimethylamino benzoic acid
  • 3-Dimethylamino benzoic acid
  • 4-Dimethylamino pyridine

Uniqueness

3-Dimethylamino-4’-morpholinoacrylophenone is unique due to its combined dimethylamino and morpholino functional groups, which provide distinct reactivity and versatility compared to similar compounds. This uniqueness makes it particularly valuable in specialized applications where specific reactivity is required .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

3-(dimethylamino)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H20N2O2/c1-16(2)8-7-15(18)13-3-5-14(6-4-13)17-9-11-19-12-10-17/h3-8H,9-12H2,1-2H3

InChI Key

NRBSCEJIZYRBPD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)N2CCOCC2

Origin of Product

United States

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